Ácido 2-amino-4-metoxibenzoico

Descripción general

Descripción

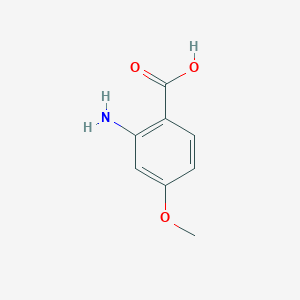

2-Amino-4-methoxybenzoic acid, also known as 4-methoxyanthranilic acid, is an organic compound with the molecular formula C8H9NO3. It is a derivative of benzoic acid, featuring an amino group at the second position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various chemical compounds and pharmaceuticals .

Aplicaciones Científicas De Investigación

2-Amino-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

It is known that this compound is used as an organic building block in the synthesis of various chemical compounds .

Mode of Action

The amino group can form hydrogen bonds and participate in electrostatic interactions, while the methoxy group can engage in hydrophobic interactions .

Pharmacokinetics

Its solubility in common organic solvents like dimethyl sulfoxide and ethyl acetate suggests that it might have good bioavailability .

Result of Action

Given its use as an organic building block, it likely contributes to the formation of more complex molecules in chemical syntheses .

Action Environment

The action, efficacy, and stability of 2-Amino-4-methoxybenzoic acid can be influenced by various environmental factors. For instance, its solubility suggests that it might be more active in organic environments than in aqueous ones . Additionally, its stability might be affected by factors such as light, temperature, and pH .

Análisis Bioquímico

Biochemical Properties

2-Amino-4-methoxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids. The compound can act as a substrate or inhibitor in these enzymatic reactions, affecting the overall metabolic flux and the levels of metabolites. Additionally, 2-Amino-4-methoxybenzoic acid can form complexes with proteins, influencing their structure and function .

Cellular Effects

2-Amino-4-methoxybenzoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can impact cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 2-Amino-4-methoxybenzoic acid can alter metabolic pathways, leading to changes in the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of 2-Amino-4-methoxybenzoic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Amino-4-methoxybenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-methoxybenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2-Amino-4-methoxybenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Amino-4-methoxybenzoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Amino-4-methoxybenzoic acid can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

2-Amino-4-methoxybenzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in the shikimate pathway, influencing the biosynthesis of aromatic amino acids. The compound can also affect other metabolic pathways, leading to changes in metabolic flux and the levels of various metabolites. These interactions can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2-Amino-4-methoxybenzoic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 2-Amino-4-methoxybenzoic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of 2-Amino-4-methoxybenzoic acid is essential for elucidating its role in cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Amino-4-methoxybenzoic acid can be synthesized through several methods. One common route involves the reduction of 4-methoxy-2-nitrobenzoic acid. The reduction process typically employs hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group .

Industrial Production Methods: In industrial settings, the synthesis of 2-amino-4-methoxybenzoic acid often involves the nitration of 4-methoxybenzoic acid, followed by catalytic hydrogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of solvents such as methanol and dimethyl sulfoxide, and the reactions are typically carried out under controlled temperature and pressure conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.

Substitution: The amino and methoxy groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxylamines and other reduced derivatives.

Substitution: Various substituted benzoic acids and related compounds.

Comparación Con Compuestos Similares

- 2-Amino-5-methoxybenzoic acid

- 4-Amino-2-methoxybenzoic acid

- 2-Amino-6-methoxybenzoic acid

- 2-Amino-4,5-dimethoxybenzoic acid

Comparison: 2-Amino-4-methoxybenzoic acid is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in synthesis and research .

Actividad Biológica

2-Amino-4-methoxybenzoic acid (also known as 4-methoxyanthranilic acid ) is an aromatic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in oncology and antimicrobial studies.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of 2-amino-4-methoxybenzoic acid derivatives against various cancer cell lines. For instance, a study published in Nature explored the synthesis of new compounds based on this structure and evaluated their activity against breast cancer cell lines such as MDA-MB-231, SUIT-2, and HT-29. The findings indicated that certain derivatives exhibited significant cytotoxicity, outperforming the standard chemotherapeutic agent cisplatin in some cases .

| Compound | Cell Line | IC50 (µM) | Relative Potency to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | HT-29 | 0.8 | 50.8 times more potent |

| cisplatin | MDA-MB-231 | 31.5 | - |

The cytotoxic mechanism of these compounds often involves the induction of apoptosis in cancer cells. Flow cytometric analysis has shown that treated cells undergo distinct changes in cell cycle phases, particularly an increase in sub-G1 populations, indicating cell death . The study also utilized propidium iodide staining to confirm apoptosis, providing visual evidence of the compound's efficacy.

Antimicrobial Properties

In addition to its anticancer activity, 2-amino-4-methoxybenzoic acid has been investigated for its antimicrobial properties. A review highlighted its potential as a bioactive compound that may enhance the efficacy of traditional antibiotics when used in combination therapies . The compound's structural characteristics allow it to interact with bacterial membranes, potentially leading to increased permeability and subsequent cell death.

Case Studies and Research Findings

- Cytotoxic Study on Breast Cancer Cells : A recent research article synthesized various derivatives of 2-amino-4-methoxybenzoic acid and tested them against breast cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of cisplatin, indicating a promising alternative for treatment .

- Antimicrobial Activity Assessment : Another study examined the antimicrobial effects of this compound against several bacterial strains. The results indicated that it could inhibit growth at relatively low concentrations, suggesting its potential use as an adjunctive treatment in infections resistant to conventional antibiotics .

Propiedades

IUPAC Name |

2-amino-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNWXQCVWVVVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325772 | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4294-95-5 | |

| Record name | 4294-95-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=517873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying hyaluronan oligosaccharides with 2-Amino-4-methoxybenzoic acid affect their interaction with hyaladherins?

A1: Research suggests that modifying the reducing end of hyaluronan hexasaccharides (HA6AN) with 2-Amino-4-methoxybenzoic acid (HA6-2A4MBA) increases their binding affinity for the Link module of TSG-6 (Link_TSG6), a hyaladherin involved in extracellular matrix remodeling. [] Interestingly, this modification does not seem to enhance binding to the hyaluronan-binding domain of CD44 (HABD_CD44), another key hyaladherin. [] This difference in binding affinity highlights the potential for designing specifically modified hyaluronan oligosaccharides that selectively target distinct hyaladherins.

Q2: What is the proposed mechanism behind the increased binding affinity observed between 2-Amino-4-methoxybenzoic acid-modified hyaluronan and Link_TSG6?

A2: Molecular modeling studies, utilizing the solution dynamic 3D structure of a similar modification (HA4-2AA), suggest that the carboxyl group of 2-Amino-4-methoxybenzoic acid forms a salt bridge with Arginine-81 within the binding pocket of Link_TSG6. [] This interaction likely contributes to the enhanced binding affinity observed experimentally. Further research is needed to confirm this mechanism and explore its implications for designing targeted therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.